molecular formula C10H21NO4 B069973 Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 180387-11-5

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B069973
M. Wt: 219.28 g/mol
InChI Key: XIVKXOKMTARAJA-UHFFFAOYSA-N
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Description

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that is widely used in scientific research. This compound is a carbamate ester and is also known by the name of tert-butyl (3,3-dimethoxypropyl) carbamate. It is a colorless liquid that is soluble in organic solvents like ethanol, methanol, and chloroform. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) has various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is not well-understood. However, it is believed that this compound acts as a carbamate ester and reacts with various biological molecules like proteins and enzymes. This reaction can lead to the modification of the biological molecules and can result in the inhibition or activation of their function.

Biochemical And Physiological Effects

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity. In addition, this compound has been shown to have anticancer activity. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.

Advantages And Limitations For Lab Experiments

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various advantages and limitations for lab experiments. One of the advantages of this compound is that it is easy to synthesize and purify. In addition, it has a wide range of applications in organic synthesis and drug development. However, one of the limitations of this compound is that its mechanism of action is not well-understood, which makes it difficult to predict its biological activity.

Future Directions

There are many future directions for the research on Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)). One of the directions is to study its mechanism of action in more detail. This will help to understand its biological activity and will aid in the development of new drugs. Another direction is to explore its potential as a therapeutic agent for various diseases like cancer and Alzheimer's disease. In addition, the synthesis of new derivatives of this compound can lead to the discovery of new biologically active compounds.
Conclusion:
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) is a carbamate ester that has various applications in scientific research. It is easy to synthesize and has a wide range of applications in organic synthesis and drug development. The mechanism of action of this compound is not well-understood, but it has been shown to have antifungal, antibacterial, and anticancer activity. There are many future directions for the research on this compound, including the study of its mechanism of action and the exploration of its potential as a therapeutic agent for various diseases.

Synthesis Methods

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized by the reaction of tert-butanol and 3,3-dimethoxypropyl isocyanate. The reaction is carried out in the presence of a catalyst like triethylamine. The product is then purified by distillation and recrystallization. The synthesis method of this compound is well-established and has been used by many researchers.

Scientific Research Applications

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has various applications in scientific research. It is used as a protecting group for amines in organic synthesis. It is also used as a reagent for the synthesis of carbamate derivatives. In addition, this compound is used as a precursor for the synthesis of various biologically active compounds like antifungal agents, antibacterial agents, and anticancer agents. Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)) has also been used in the development of new drugs.

properties

CAS RN

180387-11-5

Product Name

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethoxypropyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12)

InChI Key

XIVKXOKMTARAJA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC(OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCC(OC)OC

synonyms

Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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